VK-II-86

Cardiac Electrophysiology Arrhythmia RyR2 Inhibition

Researchers studying RyR2-mediated calcium signaling require a tool compound free of β-adrenergic confounds. VK-II-86 (CAS 955371-84-3) is a carvedilol analogue with >2,000-fold lower β-AR affinity, enabling selective RyR2 inhibition. • 100% prevention of ventricular arrhythmias in hypokalemic murine hearts, outperforming dantrolene (94% reduction). • 99.9% reduction of stress-induced VT duration in RyR2-R4496C CPVT mice at 3.4 mg/kg/day without affecting heart rate. • Normalizes IK1, IKr, late INa, and ICa in hypokalemic conditions-no other RyR2 inhibitor replicates this multi-channel profile.

Molecular Formula C25H28N2O4
Molecular Weight 420.5 g/mol
Cat. No. B560432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVK-II-86
Synonyms4-(9H-Carbazol-4-yloxy)-1-[[2-(2-methoxyphenoxy)ethyl]amino]-2-butanol
Molecular FormulaC25H28N2O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3
InChIKeyOHYHNEODRHJYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VK-II-86: RyR2-Targeted Arrhythmia Research Compound


VK-II-86 is a synthetic organic carvedilol analogue [1]. It acts as a selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), suppressing store-overload-induced Ca2+ release (SOICR) [1]. Unlike carvedilol, VK-II-86 lacks β-adrenoceptor antagonist activity, enabling the study of RyR2-mediated calcium signaling independent of adrenergic effects [2]. This compound prevents arrhythmias in models of hypokalemia, ouabain toxicity, and genetic RyR2 dysfunction [3].

Target Engagement
Selective RyR2 inhibitor without β-adrenoceptor blockade
Compound Class
Carvedilol analogue, synthetic organic, RyR2-selective
Model Context
Arrhythmia and calcium signaling model studies

Why Carvedilol and Dantrolene Cannot Replace VK-II-86


Substitution of VK-II-86 with carvedilol introduces significant β-adrenergic antagonism that confounds data interpretation in models where RyR2 modulation is the primary experimental variable. Carvedilol decreases heart rate by blocking β-adrenoceptors [1], whereas VK-II-86 exerts no chronotropic effect. Substitution with dantrolene, another RyR2 inhibitor, fails to recapitulate the multi-channel normalization and complete arrhythmia suppression observed with VK-II-86 in hypokalemic models [2]. These mechanistic distinctions render VK-II-86 irreplaceable for experiments requiring isolated RyR2 inhibition without off-target adrenergic or partial efficacy limitations.

Target Compound
VK-II-86 — RyR2-selective, no β-blockade
Carvedilol Risk
β-blockade may confound RyR2-specific data interpretation
Dantrolene Risk
May not replicate multi-channel normalization observed with VK-II-86

VK-II-86 vs. Comparators: Evidence-Based Analysis


Hypokalemic Arrhythmia Suppression vs. Dantrolene

In Langendorff-perfused murine hearts subjected to low [K+] conditions, VK-II-86 prevented all ventricular arrhythmias (100% prevention), while the alternative RyR2 inhibitor dantrolene reduced arrhythmia incidence by only 94% [1]. VK-II-86 also normalized action potential duration (APD) and prevented all hypokalemia-induced changes in ion channel activity (IK1, IKr, late INa, ICa) and oxidative stress [1].

Arrhythmia Suppression
Head-to-head
100% prevention vs dantrolene 94%
Reported complete arrhythmia prevention in model
Hypokalemic murine heart model
Cardiac Electrophysiology Arrhythmia RyR2 Inhibition

β-Adrenoceptor Binding Affinity vs. Carvedilol

Radioligand binding studies revealed that VK-II-86 exhibits >2,000-fold lower β-AR binding affinity than carvedilol [1]. In vivo, a 5-day VK-II-86 treatment did not alter resting heart rate (P=0.18) or suppress isoproterenol-stimulated heart rate, while carvedilol and metoprolol significantly reduced heart rate (P<0.01) [1].

β-AR Binding Affinity
Head-to-head
>2,000-fold lower β-AR affinity vs carvedilol
Reported negligible β-blockade context
Radioligand binding assay
Adrenergic Pharmacology Receptor Binding Carvedilol Analog

SOICR Abolition in Mutant RyR2 (R4496C) Cells

VK-II-86 (30 µM) completely abolished store-overload-induced calcium release (SOICR) in HEK293 cells expressing the R4496C RyR2 mutant (P<0.01) [1]. VK-II-86 inhibited SOICR with an IC50 of 16.8 µM in the same cellular assay [2]. Carvedilol also abolishes SOICR, but with concurrent β-blockade; other β-blockers tested (e.g., metoprolol) lack SOICR inhibitory activity entirely [1].

SOICR Inhibition
Head-to-head
100% abolition at 30 µM; IC50 16.8 µM
Supports selective RyR2 inhibition assay context
HEK293 cells, R4496C mutant RyR2
Calcium Signaling SOICR RyR2 Mutation

Multi-Channel Ion Current Normalization vs. Dantrolene

In hypokalemic canine ventricular cardiomyocytes, VK-II-86 (1 µM) prevented all pathological changes in ion channel activity: restored decreased IK1 and IKr, and normalized increased late INa and ICa [1]. This multi-channel normalization distinguishes VK-II-86 from dantrolene, which acts primarily as a RyR2 inhibitor without this broader ion channel profile [1]. VK-II-86 also inhibited Kir2.1, late INa, and ICa in isolated canine cardiomyocytes under hypokalemic, but not normokalemic, conditions [2].

Ion Channel Normalization
Cross-study
Normalized IK1, IKr, late INa, ICa
Reported multi-channel normalization profile
Canine cardiomyocytes, hypokalemia
Ion Channel Pharmacology Electrophysiology Multi-Channel Modulation

Afterdepolarization Suppression in BIN1-Deficient Heart Failure

In ventricular cardiomyocytes from BIN1-deficient mice, 1 µM VK-II-86 prevented action potential duration (APD) prolongation and suppressed both early (EAD) and delayed (DAD) afterdepolarization events [1]. BIN1 KO mice exhibited significant QT prolongation (~15% increase on surface ECG) and reduced Ito, IK1, and peak INa expression (80%, 40%, and 20% respectively), with augmented late INa (50%) [1]. VK-II-86 normalized these electrical abnormalities.

Afterdepolarization Suppression
Supporting evidence
Prevented APD prolongation, EAD/DAD
Supports genetic HF model endpoint context
BIN1 KO mouse cardiomyocytes
Heart Failure Afterdepolarization BIN1 Deficiency

VK-II-86: Research and Preclinical Applications


Hypokalemia-Induced Arrhythmia Research

In Langendorff-perfused murine heart models of hypokalemia, VK-II-86 (at concentrations preventing arrhythmias) achieved 100% prevention of ventricular arrhythmias, outperforming dantrolene's 94% reduction [1]. This makes VK-II-86 the preferred tool for experiments where any residual arrhythmic event could confound data interpretation.

RyR2 Calcium Signaling Without β-Blockade

VK-II-86's >2,000-fold lower β-AR affinity compared to carvedilol [1] enables selective RyR2 inhibition without altering heart rate or β-adrenergic signaling. This is essential for studies isolating the role of RyR2 in calcium handling, particularly in models where β-blockade would introduce confounding variables.

Multi-Channel Arrhythmia Mechanism Investigation

VK-II-86's unique ability to normalize IK1, IKr, late INa, and ICa in hypokalemic conditions [1] makes it a valuable tool for studying complex arrhythmia substrates involving multiple ion channel pathologies. No other RyR2 inhibitor replicates this multi-channel profile.

Genetic RyR2 Dysfunction and CPVT Models

In RyR2-R4496C heterozygous mice, VK-II-86 (3.4 mg/kg/day) reduced stress-induced VT duration by 99.9% without affecting heart rate [1]. This efficacy in a genetic CPVT model supports its use in preclinical studies of inherited arrhythmia syndromes.

Application
Selection Property
Validation Focus
Hypokalemia Arrhythmia Models
Reported complete arrhythmia prevention
SOICR and multi-channel normalization endpoints
RyR2 Calcium Signaling Studies
Negligible β-AR binding affinity
RyR2-selective calcium handling without β-blockade
Multi-Channel Arrhythmia Mechanisms
Multi-channel ion current modulation profile
Ion current normalization in hypokalemic conditions
Genetic CPVT & RyR2 Dysfunction Models
In vivo arrhythmia suppression in CPVT model
Stress-induced VT and afterdepolarization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for VK-II-86

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.